![molecular formula C11H12O2 B1607434 4-Ethylcinnamic acid CAS No. 28784-98-7](/img/structure/B1607434.png)
4-Ethylcinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of cinnamic acid derivatives, including 4-Ethylcinnamic acid, has been studied extensively. For instance, one study reported the synthesis of hydroxycinnamates (including cinnamic acid) from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another study reported the chemical grafting of 4-aminocinnamic acid onto cellulose fibers to create antibacterial materials .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring (phenyl group) attached to an acrylic acid group . The ethyl group is attached to the phenyl ring. The exact structure can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR .Scientific Research Applications
Environmental and Health Studies
4-Ethylcinnamic acid, while not directly studied, is related to compounds like Ethylhexyl methoxycinnamate (EHMC) used in sunscreens and cosmetics. Research on EHMC has shown its presence in environmental matrices and potential endocrine disrupting properties. Studies have focused on its metabolism and the identification of its major metabolites in rat models and human urine, including the detection of 4-methoxycinnamic acid (4-MCA) and 4'-methoxyacetophenone (4'-MAP) (Huang et al., 2019).
Food and Beverage Industry
This compound derivatives like ethylphenols (4-ethylphenol and 4-ethylguaiacol) are formed from grape hydroxycinnamic acids in aging red wines by certain yeasts. Their formation and the techniques used to detect and control these compounds have been extensively studied due to their impact on wine flavor and quality (Suárez et al., 2007).
Biochemical and Pharmacological Research
Studies on related hydroxycinnamic acids like p-Coumaric acid (4-hydroxycinnamic acid) have highlighted its potential bioactivities, including antioxidant, anti-cancer, and anti-inflammatory properties. The high biological activity but low absorption of its conjugates, including those with this compound, are of particular interest (Pei et al., 2016).
Material Science and Chemistry
Research on UV filters like 2-Ethylhexyl 4-methoxycinnamate (EHMC) has involved studying its structural, energetic, and UV–vis spectral properties using density functional theory. These studies provide insights into the behavior of similar cinnamic acid derivatives, including this compound, in different conditions (Miranda et al., 2014).
Industrial Applications
Research has been conducted on the synthesis of compounds like ethyl 4-hydroxy-3-methoxycinnamate, which shares structural similarities with this compound. These studies focus on efficient synthesis methods, such as using cation exchange resin and microwave irradiation, highlighting potential industrial applications (Gong et al., 2015).
Biotechnological Production
Biotechnological approaches have been explored to produce related compounds like 4-ethylphenol (4-EP) in engineered Escherichia coli. This research demonstrates the potential for biosynthesizing derivatives of this compound for industrial applications (Zhang et al., 2020).
Safety and Hazards
Future Directions
The future research directions for 4-Ethylcinnamic acid could involve exploring its potential applications in various fields. For instance, its antimicrobial properties could be harnessed for developing new antibacterial materials . Additionally, its role in the synthesis of other cinnamic acid derivatives could be further explored .
Mechanism of Action
Target of Action
The primary target of 4-Ethylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.
Biochemical Pathways
The compound is involved in the phenylpropanoid pathway , which is responsible for the biosynthesis of lignin . This pathway is crucial for plant development and defense. The compound’s interaction with its target can affect this pathway and its downstream effects.
Pharmacokinetics
A related compound, cinnamic acid, has been quantified in human plasma using uplc–esi–ms/ms , suggesting that similar methods could be used to study the pharmacokinetics of this compound.
Result of Action
It is known that cinnamic acid derivatives play a role in treating various conditions, including cancer, bacterial infections, diabetes, and neurological disorders
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s antibacterial properties were found to be robust and sustained, maintaining a 99% antibacterial ratio after two months of exposure to the air environment . This suggests that the compound’s action can be influenced by environmental conditions.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIIVCHICYNWSG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28784-98-7 | |
Record name | 2-Propenoic acid, 3-(4-ethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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